molecular formula C7H16N2 B1422075 1-Methylazepan-4-amine CAS No. 933741-93-6

1-Methylazepan-4-amine

Cat. No. B1422075
M. Wt: 128.22 g/mol
InChI Key: LYRZFDLVKYYDOX-UHFFFAOYSA-N
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Description

1-Methylazepan-4-amine, also known as MAA, is a compound with the molecular formula C7H16N2. It is a methyl derivative of Azepan-4-one and is used as a synthetic intermediate in the synthesis of various other compounds .


Synthesis Analysis

Amines can be synthesized by various methods. One common method is the reduction of nitriles or amides . For instance, amines can be synthesized by an S N 2 reaction between a 1° or 2° alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide .


Molecular Structure Analysis

The molecular weight of 1-Methylazepan-4-amine is 128.22 g/mol. In the 1H NMR spectrum, the hydrogens attached to an amine typically appear at 2.3-3.0 ppm . These hydrogens are deshielded by the electron-withdrawing effects of nitrogen and appear downfield in an NMR spectra compared to alkane hydrogens .


Chemical Reactions Analysis

Amines, including 1-Methylazepan-4-amine, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Since they are bases, amines will react with acids to form salts soluble in water .

Scientific Research Applications

Pharmaceutical Process Design

  • Chemical Engineering in API Synthesis : The role of chemical engineering in optimizing the productivity of active pharmaceutical ingredients (APIs) is exemplified in a study involving the synthesis of benzazepine heterocyclic compounds. The study focuses on a kinetic model of reactions, highlighting the importance of efficient process optimization in API synthesis (Grom et al., 2016).

Green Chemistry

  • Azepanium Ionic Liquids : Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. This research is significant for its potential to mitigate disposal issues associated with coproducts of diamine production in the polyamide industry (Belhocine et al., 2011).

Synthetic Chemistry

  • Synthesis of Triazolo-Annulated Heterocycles : 1,2,3-Triazole-4(5)-amines have been identified as efficient building blocks in the synthesis of various heterocycles, demonstrating their significance in synthetic and biomedical research (Syrota et al., 2022).
  • Amine Oxidase-Inspired Catalysis : A practical synthesis of 1,2,4-triazoles using an amine oxidase-inspired catalysis has been reported, highlighting its application in pharmaceuticals, agrochemicals, and material science (Thorve et al., 2023).

Material Science

  • Biobased Amines in Material Chemistry : A study discusses the synthesis and applications of biobased primary and secondary amines in material chemistry. These amines are crucial monomers for the creation of polymers used in various industries (Froidevaux et al., 2016).

properties

IUPAC Name

1-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZFDLVKYYDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680584
Record name 1-Methylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazepan-4-amine

CAS RN

933741-93-6
Record name 1-Methylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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